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Compound of Interest

Compound Name: 2-Bromo-6-iodopyridin-3-ol

Cat. No.: B142197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Bromo-6-iodopyridin-3-ol. Due to the limited availability of experimentally

derived spectra in public databases, this guide combines theoretical predictions based on

established spectroscopic principles with data from analogous compounds to offer a robust

analytical profile. This document is intended to support research and development activities by

providing key spectroscopic data, detailed experimental protocols, and a logical workflow for

spectral analysis.

Chemical Identity
Property Value

Compound Name 2-Bromo-6-iodopyridin-3-ol

Synonyms
2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-

iodo-3-pyridinol

CAS Number 129611-32-1[1]

Molecular Formula C₅H₃BrINO[1]

Molecular Weight 299.89 g/mol [1]

Chemical Structure
Chemical structure of 2-Bromo-6-iodopyridin-

3-ol
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Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2-Bromo-6-
iodopyridin-3-ol. These values are derived from computational models and analysis of

structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 10.0 - 11.0 Singlet (broad) 1H OH

~ 7.5 - 7.7 Doublet 1H H-4

~ 7.2 - 7.4 Doublet 1H H-5

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~ 150 - 155 C-3

~ 140 - 145 C-6

~ 130 - 135 C-5

~ 125 - 130 C-4

~ 110 - 115 C-2

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based

on substituent effects on the pyridine ring.

Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
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m/z Relative Intensity (%) Assignment

299/301 ~100 / ~98
[M]⁺ (presence of Br and I

isotopes)

220/222 Variable [M - Br]⁺

172 Variable [M - I]⁺

144 Variable [M - Br - CO]⁺

93 Variable [C₅H₄NO]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern due to the

presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).

Infrared (IR) Spectroscopy Data
Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (phenolic)

~ 3100 Medium C-H stretch (aromatic)

~ 1600 Strong C=C stretch (aromatic ring)

~ 1450 Medium C=N stretch (aromatic ring)

~ 1200 Strong C-O stretch (phenolic)

800 - 600 Strong C-Br and C-I stretches

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like 2-Bromo-6-iodopyridin-3-ol.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-iodopyridin-3-ol in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR

tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS (0 ppm).

Mass Spectrometry
Sample Introduction: Introduce a small amount of the solid sample directly into the ion

source using a direct insertion probe or dissolve it in a volatile solvent for injection.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 50-400).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the
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presence of bromine and iodine.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the molecule.

Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-6-iodopyridin-3-ol, from sample preparation to structural elucidation.
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Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-6-iodopyridin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142197#spectroscopic-data-for-2-bromo-6-
iodopyridin-3-ol-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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